molecular formula C13H17N5 B5552451 N,N-diethyl-4-(1,2,4-triazol-4-yliminomethyl)aniline

N,N-diethyl-4-(1,2,4-triazol-4-yliminomethyl)aniline

Cat. No.: B5552451
M. Wt: 243.31 g/mol
InChI Key: WSGBPNOYRWKJBL-UHFFFAOYSA-N
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Description

N,N-diethyl-4-(1,2,4-triazol-4-yliminomethyl)aniline is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is known for its unique structure, which combines a triazole ring with an aniline moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-(1,2,4-triazol-4-yliminomethyl)aniline typically involves the reaction of N,N-diethylaniline with a triazole derivative under specific conditions. One common method includes the use of a Schiff base reaction, where N,N-diethylaniline reacts with a triazole aldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-(1,2,4-triazol-4-yliminomethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring or the aniline moiety is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent hydrolysis.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction could produce triazole amines. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the triazole or aniline rings.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(1,2,4-triazol-4-yliminomethyl)aniline involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like alpha-amylase and alpha-glucosidase, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to reduced glucose levels, making it a potential candidate for antidiabetic drugs.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-4-(1,2,4-triazol-4-yliminomethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and act as an enzyme inhibitor sets it apart from other similar compounds.

Properties

IUPAC Name

N,N-diethyl-4-(1,2,4-triazol-4-yliminomethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5/c1-3-17(4-2)13-7-5-12(6-8-13)9-16-18-10-14-15-11-18/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGBPNOYRWKJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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